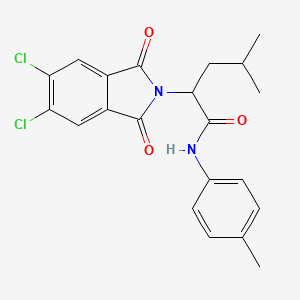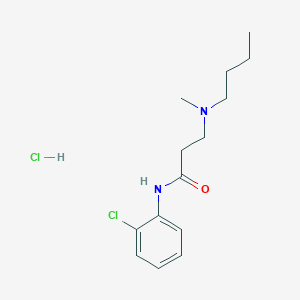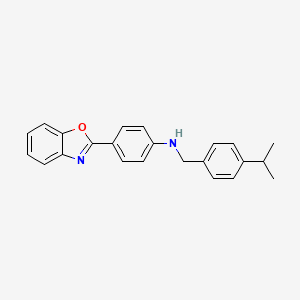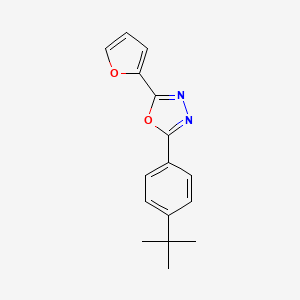![molecular formula C15H18N2O4S B3944073 N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944073.png)
N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Übersicht
Beschreibung
N-1-(2-furylmethyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as "FG-7142", is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. FG-7142 belongs to the class of anxiogenic compounds that are used to induce anxiety-like behaviors in laboratory animals.
Wirkmechanismus
FG-7142 acts as a partial agonist of the benzodiazepine receptor, which is a type of GABA-A receptor. GABA-A receptors are responsible for regulating anxiety, and benzodiazepines are known to have anxiolytic effects by enhancing GABA-A receptor activity. FG-7142, on the other hand, has an opposite effect and induces anxiety-like behaviors by reducing GABA-A receptor activity.
Biochemical and Physiological Effects:
FG-7142 induces anxiety-like behaviors in laboratory animals by reducing GABA-A receptor activity in the brain. This leads to an increase in the release of stress hormones, such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are responsible for the physiological effects of anxiety. FG-7142 also affects the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
FG-7142 has several advantages for laboratory experiments. It is a well-established anxiogenic compound that induces anxiety-like behaviors in laboratory animals, which makes it a useful tool for studying the effects of anxiety on behavior, cognition, and physiology. FG-7142 is also relatively easy to synthesize and has a high purity, which makes it a cost-effective research tool.
However, there are also limitations to using FG-7142 in laboratory experiments. It induces anxiety-like behaviors that may not be representative of the complexity of anxiety disorders in humans. The use of FG-7142 in laboratory animals may also raise ethical concerns, as it induces stress and discomfort in the animals.
Zukünftige Richtungen
There are several future directions for the research on FG-7142. One potential direction is to study the effects of FG-7142 on the development of anxiety disorders in laboratory animals. Another direction is to investigate the potential therapeutic applications of FG-7142 for the treatment of anxiety disorders in humans. Additionally, the effects of FG-7142 on other physiological and behavioral processes, such as sleep, appetite, and social behavior, could also be explored in future research.
Wissenschaftliche Forschungsanwendungen
FG-7142 has been extensively used in scientific research to study the effects of anxiety-like behaviors in laboratory animals. It is commonly used as an anxiogenic compound to induce anxiety-like behaviors in rodents, such as increased locomotion, decreased social interaction, and reduced exploratory behavior. FG-7142 has also been used to study the effects of anxiety on cognitive function, memory, and learning in laboratory animals.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-12-5-7-14(8-6-12)22(19,20)17(2)11-15(18)16-10-13-4-3-9-21-13/h3-9H,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOWUXPCJFHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3943997.png)


![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-2,5-pyrrolidinedione](/img/structure/B3944034.png)




![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide](/img/structure/B3944059.png)
![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
![ethyl 4-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3944084.png)
